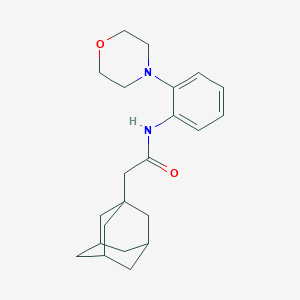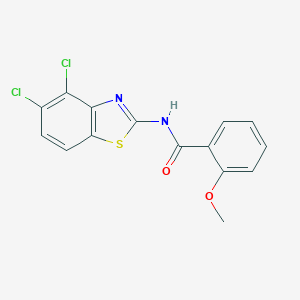
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide, also known as CPTA, is a chemical compound that has been studied for its potential uses in scientific research.
作用機序
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. For example, Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the activity of the enzyme AKT, which is involved in cell survival and proliferation. Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the activity of the enzyme STAT3, which is involved in cell growth and survival.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the migration and invasion of cancer cells and induced cell cycle arrest and apoptosis. Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the growth of liver tumors in mice and reduced the expression of several proteins involved in tumor growth and proliferation.
実験室実験の利点と制限
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of several cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide.
将来の方向性
There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide. One direction is to further investigate its mechanism of action and its effects on cancer cells. Another direction is to explore its potential uses in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, research could be conducted to determine the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in animal models and in human clinical trials.
合成法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is a multi-step process that involves several chemical reactions. One method for synthesizing 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide was described in a study by Wu et al. (2017). The method involved the reaction of 4-chloro-3,5-dimethylphenol with ethyl 2-bromoacetate to form 2-(4-chloro-3,5-dimethylphenoxy)acetate. This intermediate was then reacted with sodium azide to form the tetrazole ring, and the resulting compound was then reacted with ethylamine to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been studied for its potential uses in scientific research, particularly in the field of cancer research. One study by Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Another study by Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the proliferation of liver cancer cells and induced cell cycle arrest and apoptosis.
特性
分子式 |
C13H16ClN5O2 |
|---|---|
分子量 |
309.75 g/mol |
IUPAC名 |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H16ClN5O2/c1-4-19-17-13(16-18-19)15-11(20)7-21-10-5-8(2)12(14)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,15,17,20) |
InChIキー |
IBYLMRDIUPRKOO-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
正規SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(5-bromo-2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244462.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
![N-{3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244464.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)
![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)
![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)

